2-{[(2R)-4-aminobutan-2-yl]oxy}oxane
Description
Chemical Structure and Properties 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane is a chiral oxane derivative featuring a six-membered oxygen-containing ring (oxane) substituted with a (2R)-4-aminobutan-2-yl ether group. The stereogenic center at the 2-position of the butanamine moiety confers distinct stereochemical properties to the compound.
Properties
IUPAC Name |
(3R)-3-(oxan-2-yloxy)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-9H,2-7,10H2,1H3/t8-,9?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUADMFJDYBGBDY-VEDVMXKPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCN)OC1CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization through C−O bond formation, which can be achieved via intramolecular etherification . Another approach involves the epoxide ring opening followed by ring closing . These methods often require specific catalysts and reaction conditions to ensure the successful formation of the oxetane ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and purity. The exact methods and conditions can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
2-{[(2R)-4-aminobutan-2-yl]oxy}oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products depending on the nucleophile used.
Scientific Research Applications
2-{[(2R)-4-aminobutan-2-yl]oxy}oxane has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(2R)-4-aminobutan-2-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Comparative Analysis
Research Findings and Implications
- Stereochemical Impact: The R- and S-enantiomers of 2-{[(4-aminobutan-2-yl)oxy]oxane} are critical to investigate for asymmetric synthesis or drug design, as their biological activities may differ .
- Functional Group Diversity : Oxane derivatives with hydroxyl or aromatic groups (e.g., and compounds) exhibit broader solubility and targeting capabilities compared to the aliphatic amine in the target compound .
- Synthetic Challenges : The purity of 95% across multiple compounds (e.g., CAS 1803585-75-2, 3456-79-9) suggests standardized synthesis protocols but may require optimization for pharmaceutical-grade applications .
Biological Activity
2-{[(2R)-4-aminobutan-2-yl]oxy}oxane, a compound featuring an oxetane ring and an aminobutan-2-yl group, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an oxetane ring, which contributes to its unique chemical reactivity and biological interactions. Its molecular formula is CHNO, indicating the presence of nitrogen and oxygen functionalities that are crucial for biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It can modulate their activity, leading to various biological effects. The precise molecular targets remain under investigation, but preliminary studies suggest interactions with pathways involved in neurotransmitter regulation and metabolic processes.
Biological Activities
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play roles in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, thus potentially enhancing cholinergic signaling.
- Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound could have neuroprotective effects, making it a candidate for further research in the context of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds similar to this compound:
Synthesis and Preparation
The synthesis of this compound typically involves intramolecular cyclization techniques. Common methods include:
- Intramolecular Etherification : This process forms the oxetane ring through C−O bond formation.
- Optimization Techniques : Industrial production often employs catalysts and optimized reaction conditions to enhance yield and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
